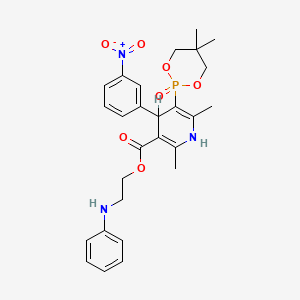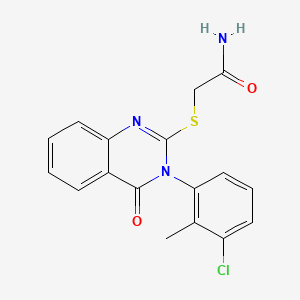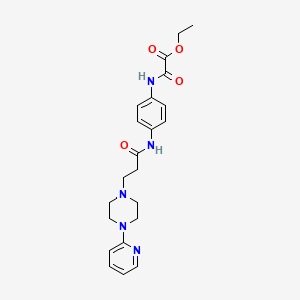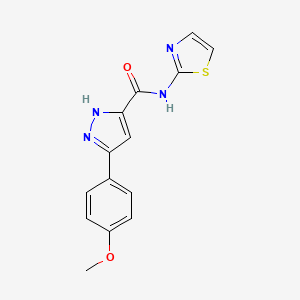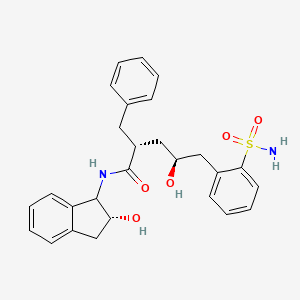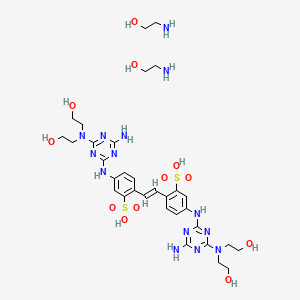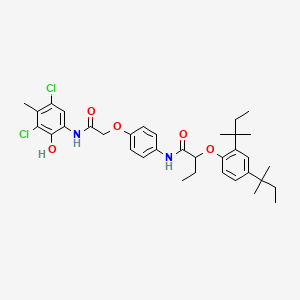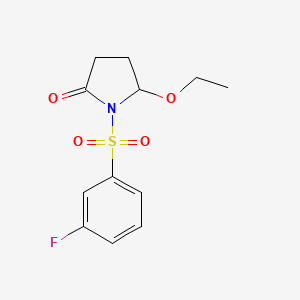
3-(1,1-Dimethylethyl)-N-hydroxy-(1,1'-biphenyl)-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine is an organic compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a hydroxyamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxyamine Functionalization: The hydroxyamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a hydroxylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Nitrated, sulfonated, or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Similar in structure but lacks the hydroxyamine group.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Contains a biphenyl core but with different substituents.
Uniqueness
3-(1,1-Dimethylethyl)-N-hydroxy-(1,1’-biphenyl)-4-amine is unique due to the presence of both the tert-butyl group and the hydroxyamine functional group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
345667-01-8 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
N-(2-tert-butyl-4-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11,17-18H,1-3H3 |
Clé InChI |
YJQJOONVCZZDPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


